molecular formula C17H16N2O2 B2881191 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide CAS No. 1261020-60-3

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide

Cat. No. B2881191
CAS RN: 1261020-60-3
M. Wt: 280.327
InChI Key: UWIDYFWGORPCNX-UHFFFAOYSA-N
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Description

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, also known as 2-CMPP, is a novel molecule with potential applications in the fields of biomedical research and drug development. It is a synthetic compound that has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an inhibitor of certain enzymes. This molecule has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

This review discusses cyanobacterial compounds with antimicrobial activities against multidrug-resistant (MDR) pathogens. Cyanobacteria are a source of diverse compounds, such as alkaloids and aromatic compounds, with potential pharmaceutical applications against bacteria, fungi, and mycobacteria. This research suggests a direction for exploring similar compounds, like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, for antimicrobial properties (S. S. Swain, S. K. Paidesetty, & R. Padhy, 2017).

Investigation of Xenobiotics Metabolism

This study focuses on the enzymatic basis of xenobiotic metabolism, particularly by cytochrome P450 2E1 (CYP2E1), and its role in the oxidative bioactivation of various chemicals. It underlines the utility of genetically engineered knockout mice for understanding the metabolic and molecular basis of toxicity, genotoxicity, and carcinogenicity of xenobiotics. Research on compounds like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide may benefit from similar methodologies to assess their metabolic profiles and potential toxicological impacts (B. Ghanayem & U. Hoffler, 2007).

Environmental Fate of Alkylphenols and Their Ethoxylates

This review delves into the environmental presence and impacts of alkylphenol ethoxylates (APEs) and their degradation products, highlighting the significance of understanding the environmental fate of synthetic compounds. It suggests the importance of studying the degradation pathways, environmental distribution, and potential endocrine-disrupting effects of related compounds, potentially including 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide (G. Ying, B. Williams, & R. Kookana, 2002).

Pharmacological Properties and Molecular Mechanisms of Thymol

This comprehensive review covers the pharmacological properties of thymol, a phenolic compound, detailing its antioxidant, anti-inflammatory, and antimicrobial effects. It underscores the therapeutic potential of phenolic compounds for treating various diseases, pointing towards the potential research interest in similar compounds for pharmaceutical development (M. F. Nagoor Meeran, Hayate Javed, H. Al Taee, S. Azimullah, & S. Ojha, 2017).

Plant Cell Cancer: Phenolic Compounds' Preventive Role

This literature review explores the potential of natural phenolic compounds in preventing the onset and development of plant cell malignancy, highlighting the chemopreventive role of phenolics in plant growth regulation. This area of research suggests a broader application of phenolic compounds, like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, in agricultural and environmental sciences (Hassan Rasouli, M. Farzaei, K. Mansouri, S. Mohammadzadeh, & R. Khodarahmi, 2016).

Mechanism of Action

Mode of Action

It is known that the compound exhibits different optical properties due to its distinct face-to-face stacking mode .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

properties

IUPAC Name

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-10,14H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIDYFWGORPCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide

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